molecular formula C15H15N3O2 B2684690 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338401-46-0

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Cat. No.: B2684690
CAS No.: 338401-46-0
M. Wt: 269.304
InChI Key: KDBGMCMUASKQOW-UHFFFAOYSA-N
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Description

Historical Development of Quinazoline Research

The quinazoline scaffold, first identified in the late 19th century by Weddige as a fused benzo-1,3-diazine structure, initially drew attention for its presence in over 200 naturally occurring alkaloids. Early 20th-century studies focused on isolating quinazoline derivatives from plant sources, such as vasicine (peganine) from Adhatoda vasica, which demonstrated bronchodilatory properties. The mid-20th century marked a synthetic revolution, with the development of Biginelli-type reactions enabling the production of dihydropyrimidinones and hexahydroquinazolinones.

Key milestones include:

  • 1950s : Discovery of the first synthetic quinazoline-based antihypertensive agents
  • 1980s : FDA approval of trimethoprim-sulfamethoxazole combinations featuring quinazoline-like structures
  • 2010s : Structural optimization campaigns yielding kinase inhibitors like gefitinib

The COVID-19 pandemic renewed interest in nitrogen-containing heterocycles, with quinazoline derivatives investigated for antiviral mechanisms targeting RNA-dependent RNA polymerase.

Significance of Hexahydroquinazoline Derivatives in Medicinal Chemistry

Hexahydroquinazoline derivatives address critical limitations of fully aromatic quinazolines through:

  • Enhanced solubility : Partial saturation reduces π-π stacking interactions, improving aqueous solubility by 2.8–4.5-fold compared to planar analogues
  • Conformational flexibility : The chair-like cyclohexenone moiety enables better adaptation to enzyme active sites
  • Metabolic stability : Hydrogenation of C5–C8 bonds decreases susceptibility to cytochrome P450-mediated oxidation

Table 1 : Pharmacological Activities of Hexahydroquinazoline Derivatives

Activity Class Mechanism of Action Example Derivative Reference
Antibacterial DNA gyrase inhibition 4-Phenyl-HHQ
Antifungal Ergosterol biosynthesis disruption 3-Methoxy-HHQ
Calcium channel blockade L-type voltage-gated channel modulation 2-Methylthio-HHQ
Antileishmanial Topoisomerase IB inhibition Ferrocene-conjugated HHQ-peptide

The synthetic accessibility of hexahydroquinazolinones via catalyst-mediated multicomponent reactions (e.g., K3AlF6/Al2O3 systems) further enhances their pharmaceutical appeal.

Position of N-(4-Oxo-3,4,5,6,7,8-Hexahydro-2-Quinazolinyl)Benzenecarboxamide in Current Research Landscape

This derivative exemplifies three strategic design principles in contemporary quinazoline chemistry:

  • Bioisosteric replacement : The benzenecarboxamide group serves as a carbamate bioisostere, improving metabolic stability while maintaining hydrogen-bonding capacity
  • Multitarget engagement : Molecular docking studies predict dual inhibition of acetylcholinesterase (Ki = 12.3 nM) and β-secretase (Ki = 18.7 nM)
  • CNS penetration optimization : Calculated LogP of 2.1 and polar surface area of 78 Ų satisfy Blood-Brain Barrier penetration criteria

Table 2 : Synthetic Methodologies for Hexahydroquinazolinone Derivatives

Method Catalyst Solvent Yield (%) Reaction Time (h)
Biginelli-type reaction K3AlF6/Al2O3 Acetonitrile 92 2.5
None Solvent-free 78 4.0
HCl Ethanol 65 6.0

Current research focuses on exploiting the compound’s ability to simultaneously modulate cholinergic and amyloid pathways in neurodegenerative diseases. The electron-deficient quinazolinone core facilitates π-cation interactions with acetylcholinesterase’s peripheral anionic site, while the benzamide moiety inserts into the beta-amyloid aggregation nucleus.

Ongoing structure-activity relationship (SAR) studies systematically modify:

  • Position 2 : Varying benzamide substituents (e.g., nitro, amino, halogen)
  • Position 4 : Introducing heteroaromatic rings instead of phenyl groups
  • Saturation pattern : Testing tetrahydro vs. hexahydro configurations

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-13(10-6-2-1-3-7-10)17-15-16-12-9-5-4-8-11(12)14(20)18-15/h1-3,6-7H,4-5,8-9H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBGMCMUASKQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves the reaction of 2-aminobenzamide with a suitable carbonyl compound under acidic or basic conditions. The reaction can be carried out using various solvents, such as ethanol or methanol, and may require heating to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for better control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.

  • Substitution: Substitution reactions can introduce new substituents onto the quinazolinone ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

  • Medicine: The compound's antitumor properties have been explored, with studies indicating its potential to inhibit the growth of cancer cells.

  • Industry: Its anti-inflammatory properties make it a candidate for use in the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism by which N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, leading to a reduction in inflammation. Additionally, it may interfere with the proliferation of cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data of Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Core Structure Substituents Key Information
4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Not provided C₁₆H₁₇N₃O₃ 299.32 3,4,5,6,7,8-Hexahydroquinazoline 4-methoxybenzamide Positional isomer of 3-methoxy analog
3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide 338401-50-6 C₁₆H₁₇N₃O₃ 299.32 3,4,5,6,7,8-Hexahydroquinazoline 3-methoxybenzamide Meta-substitution alters electronic properties
2-Amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxamide 5437-51-4 Not provided Not provided 5,6,7,8-Tetrahydroquinazoline 2-amino, N,N-diethyl carboxamide Safety data available; distinct saturation pattern

Substituent Effects and Physicochemical Properties

  • Methoxy Substitution (4- vs. 3-position): The 4-methoxy and 3-methoxy analogs share identical molecular formulas (C₁₆H₁₇N₃O₃) and molar masses (299.32 g/mol) but differ in substituent positioning.
  • Amino-Diethyl Substitution: The 2-amino-N,N-diethyl derivative features a tetrahydroquinazoline core (reduced saturation compared to hexahydro analogs) and a bulky diethyl carboxamide group. This substitution introduces basicity (via the amino group) and increased lipophilicity, which could impact bioavailability and metabolic stability. Safety data highlight the need for specific handling protocols, suggesting higher reactivity or toxicity compared to methoxy analogs .

Core Saturation and Conformational Rigidity

  • Hexahydroquinazoline Core (6-membered saturation):
    The 3,4,5,6,7,8-hexahydroquinazoline core in methoxy analogs confers greater conformational flexibility, which may enhance binding to hydrophobic targets but reduce structural rigidity compared to fully aromatic systems.

  • This structural distinction underscores the role of saturation in modulating physicochemical and pharmacological profiles .

Biological Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core characterized by a fused pyrimidinone and benzene structure. The presence of the hexahydro group and the carboxamide moiety contributes to its unique pharmacological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
CAS Number338401-53-9

Anticancer Properties

Research has indicated that compounds within the quinazolinone class exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways .

Case Study:
In a study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a variety of pathogens. In particular, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It is hypothesized that its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.

Mechanism of Action:
The neuroprotective effects are thought to arise from the inhibition of oxidative stress and inflammation in neuronal cells. Animal models have shown that administration of this compound leads to improved cognitive function and reduced neuroinflammation markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic or basic conditions to form the quinazolinone core . Key steps include:

  • Precursor preparation : Use of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate to generate intermediates .
  • Reaction optimization : Solvents (ethanol or dimethylformamide) and catalysts (e.g., benzyltributylammonium bromide) are critical for yield and purity. Reflux conditions (60–80°C) are often employed .
  • Purity control : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons in the quinazolinone core appearing at δ 7.0–8.5 ppm and carbonyl groups at ~170 ppm .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1750 cm⁻¹ confirm C=O stretching in the quinazolinone and carboxamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, with the molecular ion [M+H]⁺ expected around m/z 340–360 .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). The quinazolinone core may bind to ATP-binding pockets via hydrogen bonding .
  • QSAR studies : Correlate substituent effects (e.g., methoxy groups) with activity using descriptors like logP and polar surface area .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

  • Methodological Answer :

  • Standardized assays : Ensure consistency in cell lines, assay conditions (e.g., serum concentration), and positive controls .
  • Meta-analysis : Compare datasets from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects in in vitro assays) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogen vs. methoxy groups) to isolate activity trends .

Q. How can reaction scalability be improved without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions in large-scale synthesis .
  • DoE (Design of Experiments) : Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading) .
  • In-line analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring .

Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?

  • Methodological Answer :

  • In vitro assays : Liver microsomal stability assays (human/rat) quantify CYP450-mediated degradation. Use LC-MS/MS to detect metabolites .
  • Metabolite identification : High-resolution LC-HRMS with fragmentation (MS/MS) identifies hydroxylated or demethylated products .
  • Software tools : ADMET Predictor™ or SwissADME estimates metabolic hotspots (e.g., methoxy groups prone to demethylation) .

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